molecular formula C8H11NO3 B3057535 (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol CAS No. 821806-13-7

(2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol

Cat. No.: B3057535
CAS No.: 821806-13-7
M. Wt: 169.18 g/mol
InChI Key: IKKZUFIWBUAHTM-SSDOTTSWSA-N
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Description

(2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol: is an organic compound featuring a pyridine ring attached to a propane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol typically involves the reaction of pyridine derivatives with epoxides or diols under controlled conditions. One common method involves the nucleophilic substitution of a pyridine derivative with an epoxide, followed by hydrolysis to yield the desired diol.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Piperidine derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

Chemistry: In organic synthesis, (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology: The compound may be used in the study of enzyme interactions, particularly those involving hydroxyl groups and pyridine rings.

Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds, while the pyridine ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Pyridine: A basic aromatic heterocycle with similar electronic properties.

    Propane-1,2-diol: A simple diol used in various chemical applications.

    Pyridin-4-yl derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness: (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol is unique due to the combination of a pyridine ring and a diol moiety, which provides a versatile platform for chemical modifications and potential biological activities.

Biological Activity

(2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C9H11N1O3C_9H_{11}N_1O_3 and a molar mass of approximately 169.18 g/mol. Its structure features a pyridin-4-yl group linked to a propane-1,2-diol backbone, which is significant for its biological interactions. The presence of hydroxyl (-OH) groups enhances its reactivity and solubility in biological systems, making it an interesting candidate for various applications in pharmacology.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activities against various pathogens. It has been evaluated for its effectiveness against bacteria and fungi, demonstrating potential as an antibacterial agent.
  • Antioxidant Activity : The compound has been linked to antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This activity is particularly relevant in the context of diseases characterized by oxidative damage .
  • Anti-inflammatory Effects : Preliminary findings suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and inflammatory bowel disease .

The mechanisms through which this compound exerts its biological effects are still under investigation. Key areas of focus include:

  • Interaction with Biological Targets : Interaction studies indicate that the compound may bind to specific receptors or enzymes involved in inflammation and microbial resistance. Its binding affinity to these targets is crucial for understanding its therapeutic potential .
  • Activation of Antioxidant Pathways : It has been suggested that the compound activates nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of antioxidant responses in cells .

Data Summary

Biological Activity Mechanism Potential Applications
AntimicrobialInhibition of microbial growthTreatment of infections
AntioxidantNRF2 activationProtection against oxidative stress
Anti-inflammatoryModulation of inflammatory pathwaysManagement of inflammatory diseases

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a novel antibacterial agent.
  • Oxidative Stress Protection : In animal models, administration of this compound resulted in increased levels of glutathione and glutathione-S-transferase, indicating enhanced antioxidant capacity .
  • Inflammation Reduction : Research involving inflammatory models showed that treatment with this compound led to a significant reduction in pro-inflammatory cytokines, supporting its role in managing inflammatory conditions .

Properties

IUPAC Name

(2R)-3-pyridin-4-yloxypropane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-5-7(11)6-12-8-1-3-9-4-2-8/h1-4,7,10-11H,5-6H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKZUFIWBUAHTM-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1OC[C@@H](CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579841
Record name (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821806-13-7
Record name (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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